Optimal Chain Length in Homologous Series: Anticonvulsant Potency Comparison (HEPP vs. HEPB vs. HEPH)
Within the homologous series of phenyl alcohol amides, 3-hydroxy-3-phenylpentanamide (DL-HEPP, compound 2) demonstrates a distinct anticonvulsant efficacy profile compared to its shorter-chain analog (±)-2-hydroxy-2-phenylbutyramide (compound 1) and longer-chain analog (±)-4-hydroxy-4-phenylhexanamide (compound 3). At a dose of 100 mg/kg administered intraperitoneally, compound 2 achieved 80% protection against pentylenetetrazol (PTZ)-induced seizures, outperforming compound 1 (70% protection) and compound 3 (70% protection) under identical assay conditions [1].
| Evidence Dimension | Anticonvulsant efficacy (% protection against PTZ-induced seizures) |
|---|---|
| Target Compound Data | 80% protection at 100 mg/kg (i.p.) |
| Comparator Or Baseline | Compound 1 (HEPB): 70% protection; Compound 3 (HEPH): 70% protection |
| Quantified Difference | +10 percentage points vs. both analogs |
| Conditions | Pentylenetetrazol (PTZ)-induced seizure model; intraperitoneal administration in mice; peak effect time |
Why This Matters
This quantitative advantage identifies the 3-carbon chain length as the optimal scaffold for anticonvulsant efficacy within this chemotype, justifying selection of this specific compound over its immediate homologs for seizure-related research programs.
- [1] Meza-Toledo SE, Zenteno-Garcia MT, Juarez-Carvajal E, Martinez-Munoz D, Carvajal-Sandoval G. A new homologous series of anticonvulsants: phenyl alcohol amides: synthesis and pharmacological evaluation. Arzneimittelforschung. 1990;40(12):1289-1291. Table data on PTZ protection. View Source
